Fluo-3FF (potassium salt)
Overview
Description
Dasotraline Hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under development by Sunovion for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . Structurally, it is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .
Mechanism of Action
Target of Action
Fluo-3FF (potassium salt) is a fluorescent calcium indicator . Its primary target is calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and cell death .
Mode of Action
Fluo-3FF is a di-fluorinated analog of Fluo-3 . It displays about a 100-fold lower affinity than Fluo-3 for calcium . When Fluo-3FF binds to calcium ions, it exhibits strong fluorescence enhancement with no spectral shift . This property allows it to be used as a probe to detect and measure the concentration of calcium ions in cells .
Biochemical Pathways
Fluo-3FF is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum . The endoplasmic reticulum is a major reservoir of intracellular calcium, and fluctuations in its calcium levels can trigger various cellular processes .
Pharmacokinetics
Fluo-3FF is a solid compound that is soluble in water . This solubility facilitates its distribution in aqueous biological environments.
Result of Action
The binding of Fluo-3FF to calcium ions results in a strong fluorescence enhancement . This fluorescence can be detected and measured, providing a quantitative readout of calcium ion concentration in the cellular environment . Therefore, the primary result of Fluo-3FF’s action is the generation of a fluorescent signal that correlates with calcium ion concentration .
Action Environment
The action of Fluo-3FF is influenced by the concentration of calcium ions in the environment . In compartments with high concentrations of calcium, such as the endoplasmic reticulum, Fluo-3FF can be particularly useful because its lower affinity for calcium makes it sensitive to luminal fluctuations
Biochemical Analysis
Biochemical Properties
Fluo-3FF (potassium salt) plays a significant role in biochemical reactions, particularly those involving calcium. It interacts with calcium ions, exhibiting strong fluorescence enhancement with no spectral shift upon binding . This property makes it a valuable tool for visualizing and measuring intracellular calcium concentrations .
Cellular Effects
Fluo-3FF (potassium salt) has profound effects on various types of cells and cellular processes. It influences cell function by enabling the visualization and measurement of calcium concentrations, which are crucial for numerous cellular processes, including cell signaling pathways and gene expression . Changes in calcium concentrations can affect cellular metabolism, and Fluo-3FF (potassium salt) provides a means to monitor these changes .
Molecular Mechanism
The mechanism of action of Fluo-3FF (potassium salt) involves its interaction with calcium ions. It is essentially nonfluorescent, but upon binding with calcium ions, it exhibits strong fluorescence enhancement . This allows it to effectively indicate the presence and concentration of calcium ions at the molecular level .
Preparation Methods
The preparation of Dasotraline Hydrochloride involves several synthetic routes and reaction conditions. One method includes the enzymatic transamination of a compound with an ®-selective ω-transaminase in the presence of an amine donor and a co-factor . The process may also involve purification steps to increase the chiral purity of the product . Industrial production methods often utilize solvents like dimethylsulfoxide and N,N-dimethylformamide .
Chemical Reactions Analysis
Dasotraline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alanine, α-methylbenzylamine, glutamate, phenylalanine, isopropylamine, and 2-aminobutane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinical trials have shown that it can significantly reduce the number of binge-eating days per week and improve related obsessional thoughts and compulsive behaviors . Its unique profile as a serotonin, norepinephrine, and dopamine reuptake inhibitor makes it a valuable compound for research in neuropsychiatric disorders .
Comparison with Similar Compounds
Dasotraline Hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include Centanafadine, Indatraline, Lometraline, and Tametraline . While these compounds also inhibit the reuptake of neurotransmitters, Dasotraline Hydrochloride’s specific profile and clinical applications set it apart .
Properties
IUPAC Name |
pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZNEZQSQRZPU-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H21Cl2F2K5N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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